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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)pyridine

Cat. No.: B1266597 Get Quote

An In-depth Technical Guide to 2-(4-
Fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological significance of 2-(4-Fluorophenyl)pyridine. The information is

intended to support research and development activities in medicinal chemistry and drug

discovery.

Core Compound Identity and Properties
2-(4-Fluorophenyl)pyridine is a substituted aromatic heterocyclic compound. Its structure

consists of a pyridine ring substituted at the 2-position with a 4-fluorophenyl group.

CAS Number: 58861-53-3[1]

Chemical and Physical Properties
The key chemical and physical properties of 2-(4-Fluorophenyl)pyridine are summarized in

the table below for easy reference.
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Property Value Source(s)

Molecular Formula C₁₁H₈FN [1]

Molecular Weight 173.19 g/mol

Appearance
White to light yellow/orange

powder or crystal
[2][3]

Melting Point 38.0 to 42.0 °C [2][3]

Boiling Point 119 °C at 6 mmHg [2][3]

Density (Predicted) 1.138 ± 0.06 g/cm³ [2]

pKa (Predicted) 4.50 ± 0.25 [2]

Flash Point 116.1 °C [4]

Vapor Pressure 0.0127 mmHg at 25 °C [4]

Refractive Index (Predicted) 1.556 [4]

Purity >98.0% (GC) [3]

Synonyms

1-(2-Pyridinyl)-4-

fluorobenzene, EINECS 261-

473-9

[1]

Experimental Protocols
Synthesis of 2-(4-Fluorophenyl)pyridine via Suzuki-
Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the

formation of carbon-carbon bonds, and is suitable for the synthesis of 2-arylpyridines. The

following is a representative protocol for the synthesis of 2-(4-Fluorophenyl)pyridine from 2-

bromopyridine and 4-fluorophenylboronic acid.

Reaction Scheme:

Materials:
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2-Bromopyridine

4-Fluorophenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Ethanol

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a round-bottom flask, add 2-bromopyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq),

and potassium carbonate (2.0 eq).

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous

stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl

acetate.
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Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield 2-(4-Fluorophenyl)pyridine as a solid.

Characterization Data
The following spectroscopic data can be used to confirm the identity and purity of the

synthesized 2-(4-Fluorophenyl)pyridine.

Technique Data

¹H NMR

(400 MHz, CDCl₃) δ 8.73 – 8.61 (m, 1H), 8.04 –

7.93 (m, 2H), 7.80 – 7.73 (m, 1H), 7.72 – 7.65

(m, 1H), 7.25 – 7.21 (m, 1H), 7.20 – 7.11 (m,

2H)[1]

¹³C NMR

(101 MHz, CDCl₃) δ 163.5 (d, J = 249.3 Hz),

156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7

(d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6

Hz)[1]

¹⁹F NMR (377 MHz, CDCl₃) δ -113.16[1]

Applications in Drug Development and Biological
Activity
Pyridine and its derivatives are considered privileged scaffolds in medicinal chemistry due to

their presence in numerous biologically active compounds and FDA-approved drugs.[5][6] The

incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and

bioavailability.[7][8]

While 2-(4-Fluorophenyl)pyridine itself is primarily a building block, its derivatives have

shown significant biological activity. For instance, derivatives of 2-(4-fluorophenyl)-3-pyrimidin-

4-ylimidazo[1,2-a]pyridine have been identified as potent inhibitors of cGMP-dependent protein
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kinase (PKG) from Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[9]

This makes the 2-(4-fluorophenyl)pyridine scaffold a promising starting point for the

development of novel anticoccidial agents.

Signaling Pathway Involvement
The inhibitory action of 2-(4-fluorophenyl)pyridine derivatives on Eimeria tenella PKG

highlights their potential to modulate cGMP signaling pathways. In many organisms, PKG is a

key effector of cGMP, which acts as a second messenger in various physiological processes.

Inhibition of this kinase can disrupt critical cellular functions in the parasite, leading to its death.

Below is a diagram illustrating the general workflow for synthesizing 2-(4-
Fluorophenyl)pyridine and a simplified representation of the cGMP signaling pathway that

can be targeted by its derivatives.
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Synthetic Workflow and Biological Target Pathway
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Caption: Synthetic workflow for 2-(4-Fluorophenyl)pyridine and its derivatives' role in

inhibiting a parasitic signaling pathway.

This guide serves as a foundational resource for researchers working with 2-(4-
Fluorophenyl)pyridine. The provided data and protocols can facilitate its synthesis,

characterization, and further exploration in the context of developing new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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